(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine
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Overview
Description
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with dimethyl and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The dimethyl and methoxybenzyl groups are introduced through substitution reactions. For instance, the dimethyl group can be introduced via alkylation using dimethyl sulfate or a similar reagent, while the methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its biological activity, including its effects on cellular processes and pathways.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The dimethyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1H-benzimidazole: A simpler benzimidazole derivative without the methoxybenzyl group.
4-Methoxybenzylamine: A compound featuring the methoxybenzyl group without the benzimidazole core.
Benzimidazole: The parent compound of the benzimidazole class.
Uniqueness
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine is unique due to the combination of the benzimidazole core with both dimethyl and methoxybenzyl groups. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-19-16-10-14(6-9-17(16)20(12)2)18-11-13-4-7-15(21-3)8-5-13/h4-10,18H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZXKMJBLPFEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349527 |
Source
|
Record name | N-[(4-Methoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328559-09-7 |
Source
|
Record name | N-[(4-Methoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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